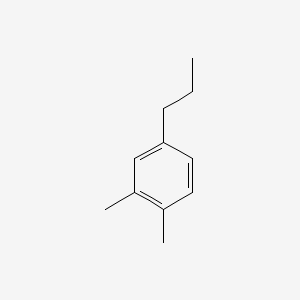

1,2-Dimethyl-4-propylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61827-85-8 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1,2-dimethyl-4-propylbenzene |

InChI |

InChI=1S/C11H16/c1-4-5-11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3 |

InChI Key |

FZJVYOOQGFZCSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dimethyl-4-propylbenzene (also known as 4-propyl-o-xylene). The document details its molecular structure, physicochemical characteristics, synthesis, and reactivity. Standardized experimental protocols for the determination of key physical properties and a representative synthesis are presented. Furthermore, this guide includes essential safety and handling information. Visual diagrams generated using Graphviz are provided to illustrate a key synthetic pathway, a standard experimental workflow, and a logical safety protocol. This guide is intended to be a critical resource for researchers, chemists, and professionals in drug development and materials science who are working with or exploring the applications of this alkylbenzene derivative.

Chemical Identity and Structure

This compound is an aromatic hydrocarbon. Structurally, it consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 2, and a propyl group at position 4.

-

IUPAC Name: this compound

-

Synonyms: 4-Propyl-o-xylene, Benzene, 1,2-dimethyl-4-propyl-[1][2][3]

-

Molecular Weight: 148.24 g/mol [2]

-

SMILES: CCCc1ccc(C)c(C)c1[2]

Physicochemical and Thermodynamic Properties

The following table summarizes the key quantitative physicochemical and thermodynamic properties of this compound.

| Property | Value | Units | Source(s) |

| Physical Properties | |||

| Boiling Point | 209 - 210.8 | °C | [4] |

| 482.15 | K | [5] | |

| Density | 0.865 - 0.872 | g/cm³ | [4] |

| Refractive Index (n_D) | 1.496 - 1.497 | [4] | |

| Flash Point | 76.1 | °C | [4] |

| Thermodynamic Properties | |||

| Enthalpy of Vaporization (ΔvapH°) | 43.68 | kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH°) | 17.51 | kJ/mol | [2] |

| Enthalpy of Formation (ΔfH°gas) | -56.78 | kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 134.89 | kJ/mol | [2] |

| Solubility & Partitioning | |||

| Octanol/Water Partition Coefficient (logP) | 3.256 | [2] | |

| Water Solubility (log₁₀WS) | -3.64 | mol/L | [2] |

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons in the region of δ 7.0-7.2 ppm. The methyl groups would appear as singlets around δ 2.2-2.3 ppm. The propyl group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the benzylic methylene group.

-

¹³C NMR: Aromatic carbons would resonate in the δ 125-140 ppm region. The methyl carbons would be found around δ 20 ppm, and the propyl group carbons would appear in the δ 14-38 ppm range.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic ring (~3030-3080 cm⁻¹) and the alkyl groups (~2850-2975 cm⁻¹).[6] Aromatic C=C stretching vibrations would be observed near 1600 and 1500 cm⁻¹.[6] C-H bending vibrations would provide information on the substitution pattern.[6]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 148. A prominent peak at m/z = 119 would correspond to the loss of an ethyl group (benzylic cleavage), a common fragmentation pattern for alkylbenzenes.

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the Friedel-Crafts alkylation of o-xylene (B151617).[7] This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a propyl group, typically using an alkyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8]

The propyl group will predominantly add to the para position relative to one of the methyl groups due to steric hindrance at the ortho positions.

Caption: Friedel-Crafts alkylation of o-xylene.

Chemical Reactivity

As an alkylbenzene, this compound undergoes reactions characteristic of both the aromatic ring and the alkyl side chains.

-

Electrophilic Aromatic Substitution: The alkyl groups are activating and ortho-, para-directing. Therefore, further substitution reactions like nitration, halogenation, or sulfonation will occur at the remaining available positions on the ring (positions 3, 5, and 6), guided by steric and electronic effects.

-

Oxidation of Side Chains: The benzylic protons (on the carbon atom attached to the ring) are susceptible to oxidation.[9] Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the propyl group and both methyl groups to carboxylic acid groups, ultimately yielding pyromellitic acid if the reaction goes to completion.[9][10]

-

Benzylic Halogenation: Under radical conditions (e.g., using N-bromosuccinimide, NBS, with light or a radical initiator), the benzylic positions of the propyl and methyl groups can be halogenated.[9]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

Objective: To synthesize this compound from o-xylene and 1-bromopropane.

Materials:

-

o-Xylene (reactant)

-

1-Bromopropane (alkylating agent)

-

Anhydrous Aluminum Chloride (AlCl₃, catalyst)

-

Dichloromethane (solvent, anhydrous)

-

Hydrochloric acid (1 M, aqueous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

-

Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Add o-xylene to the flask with stirring.

-

Slowly add 1-bromopropane from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of a liquid sample of this compound.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (±0.0001 g)

-

This compound sample

-

Distilled water (for calibration)

-

Thermometer

-

Acetone (for cleaning and drying)

Caption: Workflow for density determination.

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and density (ρ_water).

-

Weigh the water-filled pycnometer (m_water).

-

Calculate the exact volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

-

-

Measurement:

-

Dry the calibrated pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring the temperature is recorded.

-

Weigh the sample-filled pycnometer (m_sample).

-

-

Calculation:

-

Calculate the mass of the sample: m = m_sample - m_empty.

-

Calculate the density of the sample: ρ_sample = m / V.

-

Safety and Handling

This compound is a flammable liquid and may cause irritation. Standard laboratory safety precautions should be strictly followed.

Hazard Summary:

-

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Health Hazards: May be harmful if swallowed and may cause respiratory irritation. Can cause skin and eye irritation. Aspiration hazard if swallowed.

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

References

- 1. This compound [stenutz.eu]

- 2. This compound (CAS 3982-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. C8H10 infrared spectrum of 1,2-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ortho-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ipl.org [ipl.org]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

physical properties of 1,2-Dimethyl-4-n-propylbenzene

An In-depth Technical Guide on the Physical Properties of 1,2-Dimethyl-4-n-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-4-n-propylbenzene (CAS No: 3982-66-9) is an aromatic hydrocarbon belonging to the class of alkylbenzenes.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 2, and a propyl group at position 4. This compound and its isomers are components of various industrial solvent mixtures and can be found in petroleum distillates. Understanding its physical properties is crucial for applications in chemical synthesis, as a reference standard in analytical chemistry, and for assessing its environmental fate and toxicological profile, which is often inferred from related alkylbenzenes like ethylbenzene (B125841) and cumene.[4] This guide provides a comprehensive overview of the core physical characteristics of 1,2-Dimethyl-4-n-propylbenzene, details the experimental protocols for their determination, and illustrates relevant chemical pathways.

Core Physical and Chemical Properties

The have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-Dimethyl-4-propylbenzene | [3] |

| Synonyms | 4-propyl-o-xylene, asym-propyl-o-xylene | [1][2] |

| CAS Number | 3982-66-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ | [1][2][5] |

| Molecular Weight | 148.24 g/mol | [1][3][6] |

| Boiling Point | 209 - 210.8 °C (at 760 mmHg) | [1][2][5] |

| Melting Point | Not available (liquid at room temperature) | [5][7] |

| Density | 0.865 - 0.872 g/cm³ | [1][2][5] |

| Refractive Index (n_D) | 1.496 - 1.497 | [1][2] |

| Flash Point | 76.1 °C | [2] |

| Water Solubility | Low (inferred); slightly miscible with water for related compounds | [6][8] |

| Octanol/Water Partition Coefficient (XLogP3) | 3.26 | [2] |

| Critical Temperature | 413 °C (686.15 K) | [1] |

| Critical Pressure | 26.3 atm | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not extensively published. However, the values presented are typically obtained using well-established, standard laboratory procedures as outlined below.

Determination of Boiling Point

The boiling point is determined by distillation at atmospheric pressure.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature is recorded when it stabilizes during the collection of the first few drops of distillate. This stable temperature is the boiling point.

-

The atmospheric pressure is recorded and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

-

Determination of Density

A pycnometer is commonly used for the precise determination of the density of a liquid.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

It is then filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 20 °C). The water level is adjusted to the mark, and the pycnometer is weighed again.

-

The process is repeated with 1,2-Dimethyl-4-n-propylbenzene.

-

The density of the compound is calculated using the formula: Density = (mass of compound / mass of water) * density of water at the experimental temperature.

-

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbe refractometer.

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control and a sodium lamp as the light source.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of 1,2-Dimethyl-4-n-propylbenzene are placed on the lower prism.

-

The prisms are closed and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is maintained at a constant value (e.g., 20 °C) and reported with the reading.

-

Synthesis and Metabolism Visualization

While detailed signaling pathways are more relevant to biologically active drugs, for a compound like 1,2-Dimethyl-4-n-propylbenzene, a typical synthesis route and a generalized metabolic pathway are more appropriate to visualize.

General Synthesis Pathway: Friedel-Crafts Alkylation

A common method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. This diagram illustrates a conceptual workflow for the synthesis of 1,2-Dimethyl-4-n-propylbenzene starting from o-xylene.

Caption: Conceptual workflow for Friedel-Crafts synthesis.

Generalized Metabolic Pathway in Mammals

The metabolism of alkylbenzenes like n-propylbenzene typically involves oxidation by cytochrome P450 enzymes.[9][10] The primary metabolic routes are hydroxylation of the alkyl side chain and, to a lesser extent, oxidation of the aromatic ring.[11] This diagram shows a generalized pathway based on known metabolism of similar compounds.

Caption: Generalized metabolic pathway of alkylbenzenes.

References

- 1. This compound [stenutz.eu]

- 2. echemi.com [echemi.com]

- 3. This compound [webbook.nist.gov]

- 4. Proposed Notification Level for n-Propylbenzene - OEHHA [oehha.ca.gov]

- 5. This compound | CAS#:3982-66-9 | Chemsrc [chemsrc.com]

- 6. This compound (CAS 3982-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chembk.com [chembk.com]

- 9. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene. | Semantic Scholar [semanticscholar.org]

- 11. Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dimethyl-4-propylbenzene (CAS: 3982-66-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethyl-4-propylbenzene (CAS: 3982-66-9), a substituted aromatic hydrocarbon. Due to a notable scarcity of research focused specifically on this compound, this document compiles available physicochemical data and presents inferred biological and toxicological properties based on structurally related alkylbenzenes. The guide includes a plausible experimental protocol for its synthesis via Friedel-Crafts alkylation, detailed analytical methodologies for its characterization, and a discussion of its potential metabolic pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who may encounter or have an interest in this molecule.

Chemical and Physical Properties

This compound, also known as 4-propyl-o-xylene, is an organic compound with the molecular formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol .[1][2] It is a colorless liquid under standard conditions.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [1][2][4] |

| Molecular Weight | 148.24 g/mol | [1][2][5] |

| CAS Number | 3982-66-9 | [1][2][5] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Benzene (B151609), 1,2-dimethyl-4-propyl-; 4-Propyl-o-xylene | [1][2] |

| Boiling Point | 209 °C (482.15 K) | [3] |

| Density | 0.872 g/mL | [3] |

| Refractive Index | 1.497 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.256 | [6] |

| Water Solubility (log10WS) | -3.64 mol/L | [6] |

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of o-xylene (B151617) with a propylating agent, such as 1-bromopropane (B46711) or propanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8][9]

Experimental Protocol: Friedel-Crafts Alkylation of o-Xylene

Materials:

-

o-Xylene (reactant)

-

1-Bromopropane (alkylating agent)

-

Anhydrous Aluminum Chloride (catalyst)

-

Dry Dichloromethane (B109758) (solvent)

-

Hydrochloric Acid (aqueous solution, for workup)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Sodium Bicarbonate (aqueous solution, for washing)

-

Deionized Water

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) to dry dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of o-xylene (1.0 eq) in dry dichloromethane to the stirred suspension.

-

From the dropping funnel, add 1-bromopropane (1.05 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of this compound and for quantitative analysis in mixtures. The NIST Chemistry WebBook provides Kovats retention indices for this compound on different stationary phases, which can aid in its identification.[2]

Table 2: Gas Chromatography Data for this compound

| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |

| Capillary | OV-101 | 100 | 1158 | Matisová, et al., 1989[2] |

| Capillary | SE-30 | 70 | 1149.5 | Tóth, 1983[2] |

A detailed protocol for the quantitative analysis of a similar compound, 1-methyl-4-propylbenzene, by GC-FID has been described and can be adapted for this compound. This typically involves using an internal standard and creating a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Toxicology

There is a significant lack of specific data on the biological activity, metabolic pathways, and toxicology of this compound. However, insights can be drawn from studies on related alkylbenzenes.

Metabolism

The metabolism of alkylbenzenes has been studied in various organisms, particularly in bacteria and fungi, in the context of bioremediation. In anaerobic bacteria, the degradation of alkylbenzenes can be initiated by the addition of the alkyl side chain to fumarate.[1][10] Another pathway involves the dehydrogenation of the benzylic carbon.[1] Fungal metabolism of n-alkylbenzenes can proceed through the oxidation of the alkyl side chain. It is plausible that this compound undergoes similar metabolic transformations.

Toxicology

Specific toxicological data for this compound is not available. However, data for the related compound n-propylbenzene suggests that it is mildly toxic by ingestion and inhalation.[11] Oral LD50 values for n-propylbenzene in rats have been reported to be in the range of 6.04 g/kg. There is little human toxicology data available for n-propylbenzene.

Visualizations

Synthesis Workflow

Caption: A workflow diagram of the synthesis of this compound.

Postulated Metabolic Pathway

Caption: A postulated metabolic pathway for this compound.

Analytical Workflow

Caption: An analytical workflow for the characterization of this compound.

Conclusion

This compound is a compound for which specific biological and toxicological data are largely unavailable. This guide has synthesized the existing physicochemical information and provided a framework for its synthesis and analysis. The inferred metabolic and toxicological properties, based on related alkylbenzenes, suggest that further empirical studies are warranted to fully characterize its profile, particularly for applications in drug development and chemical safety assessment. This document serves as a starting point for researchers interested in exploring the properties and potential applications of this molecule.

References

- 1. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - ProQuest [proquest.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound (CAS 3982-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. beyondbenign.org [beyondbenign.org]

- 8. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dimethyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1,2-Dimethyl-4-propylbenzene. The information is intended to support research and development activities where this compound may be of interest.

Molecular Structure and Identification

This compound, also known as 4-propyl-o-xylene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 2, and a propyl group at position 4.

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ | [1][2] |

| Molecular Weight | 148.24 g/mol | [1][3] |

| CAS Number | 3982-66-9 | [1][2] |

| Boiling Point | 210.8 °C at 760 mmHg | [4] |

| Density | 0.865 g/cm³ | [4] |

| Refractive Index | 1.497 | [5] |

| LogP (octanol/water) | 3.256 (Calculated) | [3] |

Experimental Protocols

A plausible and well-established synthetic route to this compound involves a two-step process: Friedel-Crafts acylation of o-xylene (B151617) with propanoyl chloride, followed by Clemmensen reduction of the resulting ketone.

Caption: Reaction workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of o-Xylene

This reaction introduces the propyl acyl group to the o-xylene ring.

Materials:

-

o-Xylene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂) (solvent)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add o-xylene to the stirred suspension.

-

Slowly add propanoyl chloride dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(3,4-dimethylphenyl)propan-1-one.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of 1-(3,4-Dimethylphenyl)propan-1-one

This step reduces the ketone to the corresponding alkane.

Materials:

-

1-(3,4-Dimethylphenyl)propan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene (B28343) (co-solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, water, and concentrated hydrochloric acid.

-

Add the 1-(3,4-dimethylphenyl)propan-1-one dissolved in toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the alkyl substituents.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 3H | Aromatic protons |

| ~ 2.5 - 2.6 | t | 2H | -CH₂- (benzylic) |

| ~ 2.2 - 2.3 | s | 6H | Ar-CH₃ (two methyl groups) |

| ~ 1.5 - 1.7 | sextet | 2H | -CH₂-CH₃ |

| ~ 0.9 - 1.0 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Aromatic C (quaternary, attached to propyl) |

| ~ 135 - 140 | Aromatic C (quaternary, attached to methyl) |

| ~ 125 - 130 | Aromatic CH |

| ~ 38 | -CH₂- (benzylic) |

| ~ 24 | -CH₂-CH₃ |

| ~ 19 - 20 | Ar-CH₃ |

| ~ 14 | -CH₂-CH₃ |

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H and C=C bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2960 - 2850 | Aliphatic C-H stretch |

| 1610, 1500, 1460 | Aromatic C=C stretch |

| ~ 820 | Aromatic C-H bend (1,2,4-trisubstituted) |

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 148 | Molecular ion [M]⁺ |

| 119 | [M - C₂H₅]⁺ (loss of ethyl group) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Applications in Research and Drug Development

Substituted aromatic hydrocarbons like this compound can serve as building blocks in organic synthesis. Their hydrophobic nature and potential for further functionalization make them of interest in the design of novel molecules for various applications, including as scaffolds or intermediates in the synthesis of pharmacologically active compounds. The specific utility of this compound would depend on the synthetic route and the desired final product in a drug discovery program.

Disclaimer: The spectroscopic data provided is predictive and should be confirmed with experimental data for critical applications. The experimental protocols are based on standard laboratory procedures for similar reactions and should be adapted and optimized for specific laboratory conditions. Always perform a thorough safety assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to Aromatic Compounds of Formula C₁₁H₁₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aromatic compounds with the chemical formula C₁₁H₁₆. The focus is on their IUPAC nomenclature, physicochemical properties, synthesis methodologies, and analytical characterization, tailored for professionals in research and development.

Introduction to C₁₁H₁₆ Aromatic Compounds

Aromatic compounds with the formula C₁₁H₁₆ represent a diverse group of isomers, primarily alkylbenzenes. These compounds, consisting of a benzene (B151609) ring substituted with one or more alkyl groups totaling five carbon atoms, are prevalent as solvents, intermediates in chemical synthesis, and components in various industrial products.[1] Their structural diversity allows for a range of physical and chemical properties, making them subjects of interest in fields from materials science to toxicology. In the context of drug development, understanding the properties and potential toxicities of such alkylbenzenes is crucial, as similar structural motifs can be found in more complex pharmaceutical molecules.[1][2]

Isomerism and IUPAC Nomenclature

The chemical formula C₁₁H₁₆ gives rise to numerous structural isomers. These can be broadly categorized based on the substitution pattern on the benzene ring. The primary isomers include pentylbenzenes, where a single five-carbon alkyl chain is attached to the ring, and polymethylated benzenes, among others.

A logical classification of the common pentylbenzene (B43098) isomers is presented below:

Caption: Logical relationship of common C₁₁H₁₆ aromatic isomers.

The IUPAC names for these and other representative isomers are provided in the table below.

| Common Name | IUPAC Name | CAS Number |

| n-Pentylbenzene | Pentylbenzene | 538-68-1 |

| Isopentylbenzene | (3-Methylbutyl)benzene | 2049-94-7 |

| sec-Pentylbenzene | (1-Methylbutyl)benzene | 2719-52-0 |

| Neopentylbenzene | (2,2-Dimethylpropyl)benzene | 1007-26-7 |

| tert-Pentylbenzene | 2-Methylbutan-2-ylbenzene | 2049-95-8 |

| Pentamethylbenzene | 1,2,3,4,5-Pentamethylbenzene | 700-12-9 |

Physicochemical Properties

The physical and chemical properties of C₁₁H₁₆ aromatic isomers vary depending on the structure of the alkyl substituent. A summary of key quantitative data for representative isomers is presented in the following tables for comparative analysis.

Table 1: General and Physical Properties

| Property | n-Pentylbenzene | Isopentylbenzene | sec-Pentylbenzene | Neopentylbenzene | tert-Pentylbenzene | Pentamethylbenzene |

| Molecular Weight ( g/mol ) | 148.24 | 148.24 | 148.24 | 148.24 | 148.24 | 148.24 |

| Boiling Point (°C) | 205 | 197.3 | 190 | 186 | 192-193 | 232 |

| Melting Point (°C) | -75 | -44.72 (est.) | - | - | - | 54.4 |

| Density (g/cm³ at 20°C) | 0.863 | 0.861 | 0.853 | - | 0.865 | 0.917 |

| Refractive Index (at 20°C) | 1.487-1.489 | 1.484 | 1.485 | - | 1.490 | - |

Data sourced from various chemical databases. Note that some values are estimated.

Table 2: Spectroscopic Data Summary

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |

| n-Pentylbenzene | 7.41-6.97 (m, 5H), 2.58 (t, 2H), 1.62 (m, 2H), 1.48-1.12 (m, 4H), 0.90 (t, 3H)[3] | 142.9, 128.4, 128.2, 125.7, 36.0, 31.6, 31.2, 22.5, 14.0 | ~3025 (Ar-H), ~2950 (C-H), ~1600, 1495 (C=C) | 148 (M+), 91 (base peak)[4] |

| Pentamethylbenzene | 6.95 (s, 1H), 2.25 (s, 6H), 2.20 (s, 9H) | 134.8, 132.7, 130.4, 129.8, 20.8, 16.9, 16.0 | ~2920 (C-H), ~1450 (C=C) | 148 (M+), 133 (base peak)[5] |

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Protocols: Synthesis and Analysis

The synthesis of alkylbenzenes like the isomers of C₁₁H₁₆ is commonly achieved through Friedel-Crafts alkylation.[6] Below is a representative experimental protocol for the synthesis of n-pentylbenzene, followed by a general workflow for its analysis.

Synthesis of n-Pentylbenzene via Friedel-Crafts Acylation-Reduction

Direct Friedel-Crafts alkylation with a primary alkyl halide can lead to carbocation rearrangements.[6] A more reliable method to obtain the straight-chain product is through Friedel-Crafts acylation followed by reduction.[7]

Step 1: Friedel-Crafts Acylation (Synthesis of Valerophenone)

-

Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture with a drying tube.

-

Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 0.12 mol) and 50 mL of dry benzene.

-

Reaction: Cool the flask in an ice bath. Slowly add valeryl chloride (0.1 mol) dissolved in 20 mL of dry benzene from the dropping funnel over 30 minutes with continuous stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 1 hour.

-

Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer using a separatory funnel, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude valerophenone (B195941) can be purified by vacuum distillation.

Step 2: Clemmensen Reduction (Synthesis of n-Pentylbenzene)

-

Reagents: In a round-bottom flask, prepare amalgamated zinc by stirring zinc powder (0.3 mol) with a solution of mercuric chloride (HgCl₂, 0.015 mol) in water and concentrated HCl.

-

Reaction: Add the crude valerophenone (0.08 mol), concentrated hydrochloric acid, water, and toluene (B28343) to the flask.

-

Reflux: Heat the mixture under vigorous reflux for 24 hours. Additional portions of concentrated HCl may be required during the reflux period.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the toluene by distillation. The final product, n-pentylbenzene, can be purified by fractional distillation.

Analytical Workflow

A typical workflow for the analysis and characterization of the synthesized C₁₁H₁₆ aromatic compound is depicted below.

Caption: A typical experimental workflow for the analysis of C₁₁H₁₆ isomers.

Relevance in Research and Drug Development

Alkylbenzenes are important building blocks in organic synthesis.[1] Their lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates. However, their metabolism and potential for toxicity must be carefully evaluated. For instance, the presence of alkyl chains on a benzene ring can influence the rate and site of metabolic oxidation by cytochrome P450 enzymes. Toxicological studies on various alkylbenzenes have shown a range of effects, although generally, their acute toxicity is considered low.[1][8] Developmental toxicity has been observed for some related compounds at high concentrations.[2] Therefore, for drug development professionals, understanding the physicochemical and toxicological profiles of these fundamental aromatic structures is essential for the design of safer and more effective therapeutic agents.

References

- 1. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developmental toxicities of ethylbenzene, ortho-, meta-, para-xylene and technical xylene in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpentane(538-68-1) 1H NMR spectrum [chemicalbook.com]

- 4. Benzene, pentyl- [webbook.nist.gov]

- 5. Benzene, pentamethyl- [webbook.nist.gov]

- 6. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 7. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 8. Toxicological studies on hydrocarbons. II. A comparative study of the effect of benzene and certain mono-n-alkylbenzenes on hemopoiesis and bone marrow metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1,2-Dimethyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectral data for the aromatic hydrocarbon 1,2-Dimethyl-4-propylbenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectral data generated from advanced computational models. These predictions offer valuable insights into the structural characterization of this compound and serve as a reliable reference for researchers in the field.

Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on established algorithms that consider the compound's structure to estimate chemical shifts, coupling constants, and mass-to-charge ratios of fragment ions.

Mass Spectrometry (MS) Data

The predicted electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of the propyl group and methyl substitutions.

| Mass-to-Charge Ratio (m/z) | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 148 | 35 | [C₁₁H₁₆]⁺ (Molecular Ion) |

| 133 | 100 | [C₁₀H₁₃]⁺ (Loss of CH₃) |

| 119 | 85 | [C₉H₁₁]⁺ (Loss of C₂H₅) |

| 105 | 60 | [C₈H₉]⁺ (Loss of C₃H₇) |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

¹³C Nuclear Magnetic Resonance (NMR) Data

The predicted ¹³C-NMR spectrum shows distinct signals for each carbon atom in the molecule, reflecting their unique chemical environments. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| 139.8 | C4 (Aromatic) |

| 136.2 | C1 (Aromatic) |

| 134.9 | C2 (Aromatic) |

| 129.8 | C5 (Aromatic) |

| 126.5 | C6 (Aromatic) |

| 125.8 | C3 (Aromatic) |

| 37.9 | CH₂ (Propyl) |

| 24.5 | CH₂ (Propyl) |

| 19.8 | CH₃ (at C1) |

| 19.3 | CH₃ (at C2) |

| 14.1 | CH₃ (Propyl) |

¹H Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H-NMR spectrum provides information on the different types of protons present in this compound. The chemical shifts (δ) are reported in ppm relative to TMS, with predicted multiplicities and coupling constants (J) in Hertz (Hz).

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| 6.98 | d | 7.8 | H5 (Aromatic) |

| 6.95 | s | - | H3 (Aromatic) |

| 6.89 | d | 7.8 | H6 (Aromatic) |

| 2.52 | t | 7.6 | α-CH₂ (Propyl) |

| 2.25 | s | - | CH₃ (at C1) |

| 2.22 | s | - | CH₃ (at C2) |

| 1.61 | sextet | 7.5 | β-CH₂ (Propyl) |

| 0.92 | t | 7.4 | γ-CH₃ (Propyl) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented above. These protocols are applicable to a wide range of aromatic compounds, including this compound.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is typically used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode. A standard electron energy of 70 eV is used to bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 20-50 mg of this compound is dissolved in about 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.

-

Key acquisition parameters include a 90° pulse angle, a spectral width covering the expected range of aromatic and aliphatic carbons (e.g., 0-220 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak (e.g., 77.16 ppm for CDCl₃).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typical acquisition parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a sufficient number of scans.

-

-

Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS (0 ppm). Integration of the signals is performed to determine the relative number of protons for each resonance.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the spectral data for this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-4-propylbenzene

This technical guide provides a comprehensive overview of the boiling point and other key physicochemical properties of 1,2-Dimethyl-4-propylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's core properties, a detailed experimental protocol for boiling point determination, and a logical workflow for this procedure.

Compound Identification and Properties

This compound, also known by its IUPAC name, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] Its molecular weight is approximately 148.24 g/mol .[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 3982-66-9 | [1][2] |

| Molecular Formula | C₁₁H₁₆ | [1][2][3] |

| Molecular Weight | 148.2447 g/mol | [1][2] |

| Boiling Point | 209 °C | [4] |

| 210.8 °C at 760 mmHg | [3] | |

| Density | 0.872 g/cm³ | [4] |

| 0.865 g/cm³ | [3] | |

| Refractive Index | 1.497 | [4] |

| 1.496 | [3] | |

| Flash Point | 76.1 °C | [3] |

| Critical Temperature | 413 °C | [4] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For high-purity organic compounds such as this compound, the micro-capillary method using a Thiele tube is a precise and material-efficient technique for boiling point determination.

2.1. Principle

A small sample of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. Upon reaching the boiling point, the liquid's vapor pressure overcomes the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary. Subsequent cooling allows for the precise identification of the boiling point as the temperature at which the liquid is drawn back into the capillary tube.

2.2. Materials and Apparatus

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated, with a range up to 250 °C)

-

Small fusion tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the fusion tube to the thermometer

-

Bunsen burner or other heat source

-

Safety goggles and lab coat

2.3. Experimental Protocol

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small fusion tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.

-

Apparatus Assembly: Securely attach the fusion tube to the thermometer using a rubber band. Ensure the sample in the fusion tube is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and the attached fusion tube into the Thiele tube, ensuring the mineral oil level is above the sample but below the opening of the fusion tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the Thiele tube ensures uniform heat distribution through convection of the mineral oil.

-

Observation: As the temperature increases, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube. Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool further, then reheat to obtain a second determination. The boiling points should be within a narrow range.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

Signaling Pathways and Experimental Workflows

While this compound is not typically associated with biological signaling pathways, its synthesis involves specific chemical transformations. A common synthetic route to similar alkylated benzenes is through Friedel-Crafts alkylation. The diagram below illustrates a generalized workflow for such a synthesis, which could be adapted for this compound.

References

Technical Guide: Physicochemical Properties of 1,2-Dimethyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and refractive index of 1,2-Dimethyl-4-propylbenzene, including detailed experimental protocols for their determination.

Physicochemical Data

The density and refractive index are crucial physical properties for the identification, quality control, and formulation of chemical compounds. The table below summarizes the reported values for this compound (CAS No: 3982-66-9).

| Property | Value | Units | Reference |

| Density | 0.865 | g/cm³ | [1] |

| 0.872 | g/mL | [2] | |

| 0.87 | g/mL | [3] | |

| Refractive Index | 1.496 | - | [1][4] |

| 1.497 | - | [2] | |

| 1.486 | - | [3] |

Note: Minor variations in reported values can be attributed to differences in experimental conditions such as temperature and pressure.

Experimental Protocols

Accurate measurement of density and refractive index is paramount for ensuring the purity and consistency of chemical substances. The following are detailed methodologies for determining these properties for liquid aromatic hydrocarbons like this compound.

2.1. Determination of Density

The density of a liquid can be determined using several methods, including the use of a pycnometer or a digital density meter. The precision required for aromatic hydrocarbons is typically around 0.001 g/mL[5].

Method: Using a Digital Density Meter (Based on ASTM D4052)

This method is rapid and provides high precision.

-

Apparatus:

-

Digital Density Meter with a resolution of ±0.0001 g/cm³.

-

Thermostatic bath to control the temperature of the measurement cell.

-

Syringes for sample injection.

-

Cleaning solvents (e.g., ethanol, acetone).

-

-

Procedure:

-

Calibration: Calibrate the instrument daily with dry air and high-purity water at the desired measurement temperature (e.g., 20°C).

-

Temperature Equilibration: Set the instrument to the desired temperature and allow it to stabilize.

-

Sample Preparation: Ensure the sample is free of air bubbles.

-

Measurement: Inject the this compound sample into the measurement cell. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is then converted to a density value.

-

Cleaning: After each measurement, thoroughly clean the cell with appropriate solvents and dry it completely.

-

2.2. Determination of Refractive Index

The refractive index is a fundamental property related to the composition of a substance. For hydrocarbons, a precision of about 0.0001 is often necessary[5].

Method: Using a Digital Refractometer (Based on ASTM D1218)

This standard test method is suitable for transparent and light-colored liquid hydrocarbons with a refractive index in the range of 1.3300 to 1.5000[6].

-

Apparatus:

-

Digital refractometer with a minimum resolution of 0.0001.

-

Light source, typically a sodium D line (589 nm).

-

Temperature-controlled prism.

-

Cleaning solvents (e.g., n-pentane, toluene)[6].

-

Lint-free tissue.

-

-

Procedure:

-

Calibration: Calibrate the refractometer using a certified refractive index standard or distilled water.

-

Temperature Control: Set the prism to the desired measurement temperature (e.g., 20°C or 25°C) and allow it to stabilize.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface.

-

Measurement: Close the prism cover and allow the sample to reach thermal equilibrium. The instrument will display the refractive index reading.

-

Cleaning: Clean the prism surface thoroughly with appropriate solvents and a soft tissue after each measurement.

-

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the density and refractive index of this compound.

Caption: Experimental workflow for determining density and refractive index.

References

Solubility Profile of 1,2-Dimethyl-4-propylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dimethyl-4-propylbenzene, a substituted aromatic hydrocarbon. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document extrapolates its expected solubility based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it outlines a standard experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1][2][3] |

| Molecular Weight | 148.2447 g/mol | [2][3] |

| Density | 0.865 - 0.872 g/cm³ | [1][4] |

| Boiling Point | 209 - 210.8 °C at 760 mmHg | [1][4] |

| XLogP3 | 3.25590 | [1] |

| CAS Registry Number | 3982-66-9 | [2][3] |

The high XLogP3 value indicates a lipophilic and non-polar nature, suggesting a preference for non-polar solvents over polar ones.

Expected Solubility in Organic Solvents

Based on its non-polar structure, this compound is expected to be highly soluble in non-polar organic solvents and progressively less soluble in more polar solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. A related compound, propylbenzene, is known to be highly soluble in non-polar solvents like hexane, benzene, and toluene, while showing limited compatibility with polar solvents.[5]

| Solvent Category | Examples | Expected Solubility |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High / Miscible |

| Non-Polar Protic | - | - |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran | Moderate to High |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate |

| Highly Polar | Water | Very Low / Immiscible |

Experimental Protocol for Solubility Determination

A standard method for experimentally determining the solubility of a compound like this compound in an organic solvent is the isothermal saturation method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle.

-

For finer separation, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mg/L, or mol/L.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the expected solubility of this compound based on solvent polarity.

Caption: Expected solubility of this compound in different solvent classes.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

thermodynamic properties of substituted propylbenzenes

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Propylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key substituted propylbenzenes, focusing on n-propylbenzene and its isomer, isopropylbenzene (cumene). Understanding these properties is crucial for predicting the stability, reactivity, and behavior of these molecules in chemical reactions and processes, which is essential for fields ranging from chemical synthesis to drug development.[1] This document summarizes experimentally determined and computationally calculated thermodynamic data, details the methodologies used for these measurements, and presents logical workflows for both experimental and computational determinations.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for n-propylbenzene and isopropylbenzene (cumene) at standard conditions (298.15 K and 1 bar), compiled from various sources.

Table 1: Thermodynamic Properties of n-Propylbenzene (C₉H₁₂)

| Property | Symbol | Phase | Value | Units | Reference(s) |

|---|---|---|---|---|---|

| Enthalpy of Formation | ΔfH° | Gas | 7.82 ± 0.84 | kJ/mol | [2] |

| Enthalpy of Formation | ΔfH° | Liquid | -26.3 | kJ/mol | [3] |

| Standard Entropy | S° | Gas | 397.86 | J/mol·K | [2] |

| Standard Entropy | S° | Liquid | 271.9 | J/mol·K | [3] |

| Heat Capacity (Cp) | Cp | Liquid | 184.0 | J/mol·K | [3] |

| Enthalpy of Vaporization | ΔvapH° | Liquid | 44.0 | kJ/mol | [4] |

| Enthalpy of Fusion | ΔfusH | Solid | 8.498 | kJ/mol |[5] |

Table 2: Thermodynamic Properties of Isopropylbenzene (Cumene, C₉H₁₂)

| Property | Symbol | Phase | Value | Units | Reference(s) |

|---|---|---|---|---|---|

| Enthalpy of Formation | ΔfH° | Gas | 3.9 ± 1.2 | kJ/mol | [6] |

| Enthalpy of Formation | ΔfH° | Liquid | -39.9 ± 1.1 | kJ/mol | [6] |

| Standard Entropy | S° | Gas | 389.95 ± 1.26 | J/mol·K | [6] |

| Standard Entropy | S° | Liquid | 257.3 ± 1.3 | J/mol·K | [6] |

| Heat Capacity (Cp) | Cp | Liquid | 196.94 | J/mol·K | [6] |

| Enthalpy of Vaporization | ΔvapH° | Liquid | 44.5 | kJ/mol | [7] |

| Enthalpy of Fusion | ΔfusH | Solid | 6.899 | kJ/mol |[6] |

Experimental Protocols for Thermodynamic Measurement

The determination of the thermodynamic properties listed above relies on precise experimental techniques. Calorimetry is the primary method for measuring the energy changes that accompany chemical reactions and physical transformations.[8]

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is derived.

-

Principle : A precisely weighed sample of the substance is completely combusted in the presence of high-pressure oxygen inside a sealed, robust container known as a "bomb calorimeter".[9][10]

-

Methodology :

-

Sample Preparation : A small, accurately weighed sample of the liquid (e.g., n-propylbenzene) is placed in a crucible within the reaction container (the bomb).

-

Pressurization : The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Immersion : The bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

-

Ignition : The sample is ignited by passing an electrical current through an ignition wire.

-

Measurement : The heat released by the exothermic combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[10] This temperature change is meticulously measured.

-

Calculation : The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter.[10] Using Hess's Law, the standard enthalpy of formation of the compound is then calculated from the enthalpy of combustion and the known standard enthalpies of formation of the products (CO₂ and H₂O).

-

Adiabatic Heat-Capacity Calorimetry

This method is employed to measure heat capacities (Cp) as a function of temperature with high accuracy. From this data, standard entropy (S°) and changes in enthalpy can be calculated.

-

Principle : A known quantity of heat is supplied to a sample under adiabatic conditions (no heat exchange with the surroundings), and the resulting temperature increase is measured.

-

Methodology :

-

Sample Containment : The sample is placed in a sealed container within the calorimeter.

-

Cooling : The sample is cooled to a very low temperature, often near absolute zero.

-

Heating Increments : Electrical energy is supplied to a heater in contact with the sample in small, precise, and known increments.

-

Temperature Measurement : After each heating period, the system is allowed to reach thermal equilibrium, and the temperature rise is accurately measured.

-

Calculation : The heat capacity at a given temperature is calculated from the amount of heat added and the measured temperature change. By performing this over a wide temperature range, a curve of heat capacity versus temperature is generated. The standard entropy at 298.15 K is then calculated by integrating the C_p/T curve from 0 K to 298.15 K, in accordance with the third law of thermodynamics.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[11]

-

Principle : The instrument measures the heat flow associated with transitions in a material as a function of temperature.[12]

-

Methodology : A sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow to the sample and reference is measured. This is particularly useful for determining the enthalpy of phase transitions, such as the enthalpy of fusion (melting).[11][13]

Caption: Workflow for experimental determination of thermodynamic properties.

Computational Protocols for Thermodynamic Estimation

Alongside experimental methods, computational chemistry provides powerful tools for estimating thermodynamic properties. These methods are particularly valuable for compounds that are difficult to synthesize or handle.

Group Additivity Methods

The Benson group additivity method is a well-established technique for estimating thermodynamic properties of organic molecules in the gas phase.[14][15]

-

Principle : This method assumes that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[15] Each group's contribution is a predetermined value derived from experimental data of many related compounds.

-

Methodology :

-

Decomposition : The molecule (e.g., isopropylbenzene) is deconstructed into its fundamental groups (e.g., C-(H)(C)₂, C-(CB)(H)₂, CB-(H), etc.).[14]

-

Summation : The tabulated values for the enthalpy of formation, entropy, and heat capacity for each group are summed.

-

Corrections : Corrections are applied for factors like symmetry number and non-nearest-neighbor interactions (e.g., gauche interactions) to refine the estimate.[14]

-

Quantum Chemistry Methods

Ab initio (from first principles) quantum chemistry methods calculate the energy of a molecule by solving the electronic Schrödinger equation, providing highly accurate thermodynamic data.

-

Principle : These methods model the electronic structure of a molecule to determine its total energy. Statistical mechanics is then used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy from the molecule's computed vibrational frequencies and rotational constants.[16]

-

Common Methodologies :

-

Density Functional Theory (DFT) : Methods like B3LYP offer a good balance between computational cost and accuracy for many systems.[17]

-

Composite Methods : High-accuracy methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods apply a series of calculations and empirical corrections to achieve results close to experimental accuracy.[17]

-

-

Typical Workflow :

-

Structure Optimization : The 3D geometry of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation : Vibrational frequencies are calculated at the optimized geometry. These are essential for determining the zero-point vibrational energy and the vibrational contributions to entropy and heat capacity.

-

Thermochemical Analysis : A statistical mechanics analysis is performed using the computed electronic energy, rotational constants, and vibrational frequencies to yield the final thermodynamic properties.

-

Caption: Workflow for computational estimation of thermodynamic properties.

References

- 1. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzene, propyl- [webbook.nist.gov]

- 3. Benzene, propyl- [webbook.nist.gov]

- 4. Benzene, propyl- [webbook.nist.gov]

- 5. Benzene, propyl- [webbook.nist.gov]

- 6. Benzene, (1-methylethyl)- [webbook.nist.gov]

- 7. ISOPROPYLBENZENE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 8. Calorimetry | Research Starters | EBSCO Research [ebsco.com]

- 9. monash.edu [monash.edu]

- 10. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Calorimetry - Wikipedia [en.wikipedia.org]

- 13. Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. srd.nist.gov [srd.nist.gov]

- 15. nist.gov [nist.gov]

- 16. fiveable.me [fiveable.me]

- 17. scielo.br [scielo.br]

An In-depth Technical Guide to the Health and Safety of 1,2-Dimethyl-4-propylbenzene

Disclaimer: Limited direct toxicological data is available for 1,2-Dimethyl-4-propylbenzene. This guide utilizes a read-across approach, incorporating data from structurally similar compounds, primarily the isomer 1,4-Dimethyl-2-propylbenzene, and general principles of alkylbenzene toxicology. This information is intended for researchers, scientists, and drug development professionals and should be used in conjunction with established safety protocols and professional judgment.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound, crucial for understanding its potential for exposure and reactivity.

| Property | Value | Reference |

| CAS Number | 3982-66-9 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | General alkylbenzene properties |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Water Solubility | Low (presumed based on structure) | General alkylbenzene properties |

| Vapor Pressure | Not available | |

| Density | Not available |

Toxicological Data

Due to the scarcity of specific toxicological data for this compound, the following tables present information extrapolated from the closely related isomer, 1,4-Dimethyl-2-propylbenzene, and general knowledge of alkylbenzene toxicity.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat (presumed) | Oral | Category 4 | Harmful if swallowed | [2] |

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Corrosion/Irritation | Rabbit (presumed) | Causes skin irritation | Category 2 | [2] |

| Serious Eye Damage/Irritation | Rabbit (presumed) | Causes serious eye irritation | Category 2A | [2] |

| Respiratory Irritation | Not specified | May cause respiratory irritation | Category 3 | [2] |

| Skin Sensitization | Not available | Data not available | Not classifiable |

Repeated Dose Toxicity

No specific data on repeated dose toxicity for this compound or its close isomers were identified. However, prolonged exposure to some alkylbenzenes has been associated with effects on the liver, kidneys, and nervous system.

Genotoxicity

No specific in vivo or in vitro genotoxicity data for this compound were found. A study on the related compound 1,2-dimethyl-4-nitrobenzene (B166907) showed mixed results in in vitro tests and no in vivo data was available.[3]

Carcinogenicity

There is no data available to assess the carcinogenic potential of this compound.[2] The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) have not classified this compound.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were identified.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for assessing the safety of chemicals. The following are descriptions of relevant OECD guidelines that would be applicable for generating the necessary toxicological data.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals (typically rats) per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a toxicity category.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

A group of animals of a single sex is dosed with the starting dose.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The number of animals that die or show signs of severe toxicity determines the next step, which may involve dosing another group at a lower or higher dose level.

-

The process continues until the toxicity class can be determined.

-

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-